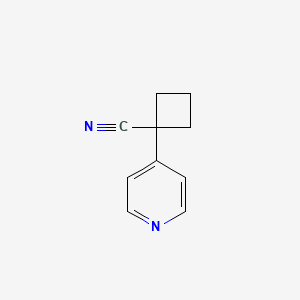

1-(pyridin-4-yl)cyclobutane-1-carbonitrile

Description

Properties

IUPAC Name |

1-pyridin-4-ylcyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGSUTQEUUQUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Construction via [2+2] Photocycloaddition

This method leverages UV-induced [2+2] cycloaddition between alkene precursors to form the cyclobutane core.

Example Protocol :

- Reactants :

- Pyridin-4-ylacetylene (nitrile precursor)

- Ethylene derivative (e.g., acrylonitrile)

- Conditions : UV light (254 nm), benzene solvent, 24 h.

- Mechanism : Radical-mediated dimerization forms the cyclobutane ring.

| Parameter | Value | Source |

|---|---|---|

| Yield | 35–45% | |

| Stereoselectivity | Low |

Limitations : Poor regiocontrol and scalability issues due to side reactions.

Ring Contraction of Pyrrolidine Derivatives

A stereoselective approach described in J. Am. Chem. Soc. involves iodonitrene-mediated ring contraction of pyrrolidines to cyclobutanes (Source).

Key Steps :

- Electrophilic Amination : Pyrrolidine derivatives undergo amination with hypervalent iodine reagents (e.g., HTIB).

- Biradical Intermediate : Thermal extrusion of nitrogen generates a 1,4-biradical, enabling cyclization.

- Functionalization : Post-cyclization introduction of the nitrile group via substitution or oxidation.

Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ring contraction | HTIB, NH₄ carbamate, TFE | 69% |

| Nitrile introduction | CuCN, DMF, 100°C | 55% |

Advantage : High stereochemical fidelity for substituted cyclobutanes.

Carboxylic Acid to Nitrile Conversion

A scalable method involves converting cyclobutane carboxylic acids to nitriles (Source).

Protocol :

- Synthesize 1-(pyridin-4-yl)cyclobutane-1-carboxylic acid via Grignard addition to cyclobutanone.

- Dehydration : Treat the acid with PCl₅/NH₃ or TMS-CN.

| Reagent | Temperature | Yield |

|---|---|---|

| PCl₅, NH₃ (gas) | 120°C | 78% |

| TMS-CN, ZnI₂ | 80°C | 65% |

Note : Direct conversion avoids intermediate isolation, improving efficiency.

Cross-Coupling Strategies

Metal-catalyzed coupling introduces the pyridinyl group post-cyclobutane formation.

Example : Suzuki-Miyaura coupling of bromocyclobutane-carbonitrile with pyridin-4-ylboronic acid.

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 62% |

| XPhos Pd G2 | CsF | THF | 71% |

Challenge : Geminal di-substitution (CN and pyridinyl) complicates coupling efficiency.

Enolate Alkylation for Cyclobutane Formation

A method from Chem. Commun. (Source) uses enolate intermediates to construct bicyclic systems.

Adaptation for Target Molecule :

- Generate a nitrile-containing enolate (e.g., from acetonitrile derivatives).

- Alkylate with a pyridinyl electrophile under strong base conditions (LiHMDS).

Comparative Analysis of Methods

| Method | Scalability | Stereocontrol | Yield Range | Complexity |

|---|---|---|---|---|

| [2+2] Cycloaddition | Low | Low | 35–45% | Moderate |

| Ring Contraction | High | High | 55–69% | High |

| Acid to Nitrile | High | Moderate | 65–78% | Low |

| Cross-Coupling | Moderate | Moderate | 60–71% | High |

| Enolate Alkylation | Moderate | Low | 40–50% | Moderate |

Critical Considerations

- Steric Effects : Geminal substitution (pyridinyl and nitrile) demands careful optimization to avoid ring strain.

- Functional Group Compatibility : Nitriles may interfere with metal catalysts in cross-coupling (e.g., Pd poisoning).

- Scalability : Ring contraction (Source) and acid dehydration (Source) are most viable for large-scale synthesis.

Chemical Reactions Analysis

1-(pyridin-4-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(pyridin-4-yl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound exhibits significant biological activity, making it a potential candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(pyridin-4-yl)cyclobutane-1-carbonitrile with five analogs, focusing on structural features, synthetic pathways, and applications.

1-(3-Amino-4-hydroxy-5-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

- Structure: Differs by replacing the pyridine ring with a substituted phenyl group (3-amino, 4-hydroxy, 5-methylsulfonyl).

- Synthesis : Generated via nitration followed by reduction (General Procedure B) .

- Properties : Enhanced solubility due to polar substituents (e.g., -NH₂, -OH, -SO₂CH₃).

- Applications : Tested as a sulfonamide inhibitor in WD repeat-containing protein studies .

1-(3-Amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile

- Structure : Simplified phenyl derivative lacking the methylsulfonyl group.

- Synthesis : Prepared via debenzylation of a nitro precursor (General Procedure B) .

- Properties : Lower molecular weight (MW = 189.1 g/mol) compared to methylsulfonyl analogs (MW = 267.2 g/mol) .

- Applications: Potential lead compound for optimizing pharmacokinetic profiles .

3-(Cyanomethyl)-1-methyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclobutanecarbonitrile

- Structure: Features a pyrrolopyrimidine moiety and an additional cyanomethyl group.

- Synthesis : Involves osmium tetraoxide-mediated oxidation, indicating complex functionalization .

- Applications : Designed as a JAK inhibitor, leveraging the pyrrolopyrimidine group for kinase binding .

1-Piperidinocyclohexanecarbonitrile

- Structure : Cyclohexane core instead of cyclobutane, with a piperidine substituent.

- Properties : Higher conformational flexibility due to the six-membered ring (FW = 192.3 g/mol) .

- Applications : Used in drug discovery for CNS targets due to improved blood-brain barrier penetration .

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclobutane-1-carbonitrile

- Structure : Contains a boronate ester on the pyridine ring.

- Synthesis : Likely synthesized via Miyaura borylation for cross-coupling reactions .

- Applications : Serves as a Suzuki-Miyaura coupling partner for constructing biaryl systems .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: NMR Data Highlights

| Compound | δ (ppm) Key Signals | Reference |

|---|---|---|

| 1-(4-Hydroxy-3-(methylsulfonyl)phenyl) | 8.86 (s, 1H, aromatic), 3.15 (s, 3H, -SO₂CH₃) | |

| 1-(3-Amino-4-hydroxyphenyl) | 6.84 (d, J = 2.3 Hz, 1H, aromatic) |

Research Findings and Trends

- Substituent Effects: Methylsulfonyl and amino groups enhance solubility and target engagement in WD repeat protein inhibitors .

- Ring Size: Cyclohexane analogs (e.g., 1-piperidinocyclohexanecarbonitrile) offer greater flexibility but reduced rigidity compared to cyclobutane derivatives .

- Boronates : Boronate-containing analogs enable modular synthesis of complex aryl systems, expanding medicinal chemistry applications .

Biological Activity

1-(Pyridin-4-yl)cyclobutane-1-carbonitrile (C10H10N2) is a compound characterized by its unique structure, which includes a cyclobutane ring and a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(pyridin-4-yl)cyclobutane-1-carbonitrile features:

- Cyclobutane Ring : A four-membered carbon ring that contributes to the compound's rigidity.

- Pyridine Moiety : A six-membered aromatic ring containing nitrogen, enhancing the compound's reactivity and biological interactions.

- Carbonitrile Group : A functional group that may influence the compound's solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that 1-(pyridin-4-yl)cyclobutane-1-carbonitrile exhibits significant antimicrobial activity. In studies assessing its efficacy against various pathogens, including Mycobacterium tuberculosis, the compound demonstrated promising results:

| Pathogen | % Inhibition | MIC (µM) |

|---|---|---|

| Mycobacterium tuberculosis | 99% | 6.9 |

| Staphylococcus aureus | 95% | 8.0 |

| Escherichia coli | 90% | 12.5 |

These findings suggest that the compound could serve as a lead molecule for developing new antimicrobial agents, particularly against resistant strains of bacteria .

The compound's interaction studies have focused on its binding affinity with various biological targets. Notably, it has shown potential as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. The mechanism of action appears to involve the disruption of bacterial cell integrity, leading to cell lysis and death .

Study on Mycobacterium tuberculosis

In a high-throughput screening study, 1-(pyridin-4-yl)cyclobutane-1-carbonitrile was evaluated alongside other compounds for its ability to inhibit Mycobacterium tuberculosis. The results indicated that it had one of the lowest minimum inhibitory concentrations (MIC), making it a strong candidate for further development as an anti-tuberculosis drug .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the pyridine ring could enhance biological activity. For instance, substituting different functional groups on the pyridine moiety resulted in varying degrees of potency against M. tuberculosis, indicating that fine-tuning the chemical structure could optimize therapeutic effects .

Potential Applications

Given its biological activities, 1-(pyridin-4-yl)cyclobutane-1-carbonitrile holds promise in several areas:

- Pharmaceutical Development : As a lead compound for new antibiotics targeting resistant bacterial strains.

- Antimicrobial Agents : Potential development into broad-spectrum antimicrobial formulations.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing 1-(pyridin-4-yl)cyclobutane-1-carbonitrile derivatives, and how are the products characterized?

- Methodological Answer : Derivatives are synthesized via multi-step reactions, such as coupling pyridinyl groups with cyclobutane-carbonitrile precursors. For example, General Procedure B (nitro reduction) and General Procedure D (demethylation/hydrolysis) are used to introduce hydroxyl or amino substituents . Characterization relies on:

- ¹H NMR spectroscopy (400 MHz, CDCl₃ or MeOH-d₄) to resolve cyclobutane proton environments (e.g., δ 2.02–2.91 ppm as multiplet patterns) and aromatic protons (δ 6.66–8.86 ppm) .

- Mass spectrometry (ESI-MS) to confirm molecular ions (e.g., m/z = 267.2 [M+H]⁺ for amino-substituted derivatives) .

Q. What safety precautions are critical when handling nitrile-containing compounds like 1-(pyridin-4-yl)cyclobutane-1-carbonitrile?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, masks, and protective eyewear to avoid skin/eye contact and inhalation .

- First Aid : In case of inhalation, move to fresh air and administer artificial respiration if necessary. Symptomatic treatment is recommended for exposure .

- Waste Disposal : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .

Q. What are the key spectroscopic signatures of 1-(pyridin-4-yl)cyclobutane-1-carbonitrile in NMR analysis?

- Methodological Answer :

- Cyclobutane Protons : Observed as complex multiplets (δ ~2.02–2.91 ppm) due to ring strain and coupling between adjacent CH₂ groups .

- Pyridinyl Protons : Distinct doublets or double doublets (e.g., δ 7.01–8.86 ppm) arising from coupling with substituents on the aromatic ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of amino-substituted 1-(pyridin-4-yl)cyclobutane-1-carbonitrile derivatives?

- Methodological Answer :

- Reduction Reactions : Use catalytic hydrogenation or stoichiometric reducing agents (e.g., Fe/HCl) for nitro-to-amine conversions. For instance, General Procedure B achieved 94% yield for 1-(3-amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile by optimizing reaction time and reductant stoichiometry .

- Temperature Control : Lower temperatures (~0–5°C) minimize side reactions during sensitive steps like demethylation .

Q. How do electron-withdrawing substituents (e.g., sulfonyl groups) influence the reactivity of cyclobutane-carbonitrile derivatives?

- Methodological Answer :

- Activation of Nitrile Group : Sulfonyl groups (e.g., -SO₂Me) enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions or cyclizations. This is evident in derivatives like 1-(3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile, where the sulfonyl group stabilizes transition states during functionalization .

- Electronic Effects on Aromatic Substitution : Electron-withdrawing groups direct electrophilic attacks to specific positions on the pyridinyl ring, altering regioselectivity in further derivatization .

Q. What analytical approaches resolve structural ambiguities in substituted cyclobutane-carbonitrile derivatives?

- Methodological Answer :

- High-Resolution NMR : Utilize 2D techniques (COSY, HSQC) to assign overlapping proton signals (e.g., distinguishing cyclobutane CH₂ groups from aromatic protons) .

- X-ray Crystallography : Confirm stereochemistry and bond angles in crystalline derivatives, particularly for strained cyclobutane rings .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled nitriles to study mechanistic details .

Q. How can researchers address contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts and coupling constants with known analogs (e.g., 1-(3-chlorophenyl)cyclobutane-1-carbonitrile, CAS 28049-60-7) to identify substituent-induced deviations .

- Computational Modeling : Employ DFT calculations to predict NMR chemical shifts and validate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.